molecular formula C23H23N3O3 B2375483 3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896830-07-2

3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2375483
CAS RN: 896830-07-2
M. Wt: 389.455
InChI Key: RVOMDBQSYIYVHT-UHFFFAOYSA-N
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Description

The compound “3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule that contains a pyrimido[4,5-b]quinoline core, which is a type of heterocyclic compound . This core is substituted with an isobutyl group, a 4-methoxyphenyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimido[4,5-b]quinoline core would likely contribute to the compound’s aromaticity, while the various substituents would influence its overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimido[4,5-b]quinoline core might undergo reactions typical of aromatic compounds, while the various substituents could also participate in reactions .

Scientific Research Applications

Corrosion Inhibition

One application of similar compounds, specifically 5-arylpyrimido-[4,5-b]quinoline-diones, involves their use as sustainable corrosion inhibitors for mild steel in acidic environments. These compounds show high inhibition efficiency, with one variant achieving up to 98.30% efficiency at certain concentrations. The inhibition process involves adsorption onto the steel surface, conforming to the Langmuir adsorption isotherm. Electrochemical measurements indicate these compounds function as cathodic-type inhibitors, forming protective films on the metal surface as confirmed by scanning electron microscopy (SEM) studies. Quantum chemical calculations and molecular dynamics simulations support the experimental findings, providing insight into the mechanisms and characteristics of adsorption and corrosion inhibition (Verma et al., 2016).

Antimicrobial and Antimalarial Activities

Compounds with the pyrimido[4,5-b]quinoline moiety have been explored for their antimicrobial activity. For instance, 3-cyano-4-imino derivatives have shown potential against a range of microbial agents. This suggests that modifications of the pyrimido[4,5-b]quinoline scaffold could yield compounds with significant antimicrobial properties (Vartale et al., 2013). Additionally, derivatives of benzo[h]quinoline-4-methanols have exhibited antimalarial activity, pointing towards the therapeutic potential of these compounds in treating malaria (Rice, 1976).

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for constructing complex quinoline derivatives. For example, L-proline-catalyzed reactions have facilitated the synthesis of structurally complex heterocyclic ortho-quinones, demonstrating the utility of these compounds in organic synthesis and highlighting their potential for generating bioactive molecules (Rajesh et al., 2011).

Anticonvulsant Agents

Furthermore, specific derivatives have been investigated for their potential as anticonvulsant agents. For example, p-TSA-catalyzed one-pot synthesis has led to the development of indeno[1,2-b]quinoline-9,11-dione derivatives showing significant anticonvulsant activity, underscoring the therapeutic applications of these compounds (Ahmed et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact . These would need to be assessed through laboratory testing and safety analysis .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2-(4-methoxyphenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14(2)13-26-21(15-9-11-16(29-4)12-10-15)24-22-19(23(26)28)20(27)17-7-5-6-8-18(17)25(22)3/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOMDBQSYIYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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